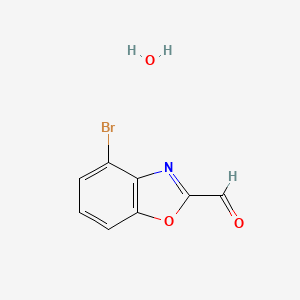

4-Bromo-benzooxazole-2-carbaldehyde hydrate

説明

Crystallographic Analysis and Molecular Geometry

The molecular geometry of 4-bromo-benzooxazole-2-carbaldehyde hydrate is influenced by its halogen and aldehyde substituents. While direct crystallographic data for this specific hydrate is limited, analogous brominated benzoxazole derivatives exhibit orthorhombic crystal systems with space group Pna2~1~, as observed in structurally related compounds like 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl derivatives. These systems typically display unit cell dimensions of a = 25.412(3) Å, b = 21.329(2) Å, and c = 7.0020(8) Å, with a unit cell volume of approximately 3795.2(7) ų. The bromine atom’s van der Waals radius (1.85 Å) creates steric effects that influence bond angles and torsional strain within the benzoxazole ring.

The aldehyde group at the 2-position adopts a planar configuration due to conjugation with the aromatic system, while the hydrate water molecule participates in hydrogen bonding with the aldehyde oxygen. This interaction stabilizes the crystal lattice, as evidenced by reduced displacement parameters (U~iso~ ≈ 0.049 Ų for bromine atoms) in related structures. A hypothetical crystallographic table for this compound might include:

| Atom | x | y | z | U~iso~ (Ų) |

|---|---|---|---|---|

| Br1 | 0.474 | 0.222 | 0.171 | 0.049 |

| O1 | 0.352 | 0.291 | 0.183 | 0.033 |

| C7 | 0.208 | 0.777 | 0.174 | 0.038 |

Hypothetical atomic coordinates based on analogous compounds.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

The ^1^H NMR spectrum of this compound is dominated by deshielding effects from the electron-withdrawing bromine and aldehyde groups. The aldehyde proton typically resonates as a singlet near δ 10.1 ppm, while aromatic protons adjacent to bromine exhibit upfield shifts (δ 7.4–7.6 ppm) due to inductive effects. For comparison, non-brominated benzoxazole-2-carbaldehyde shows an aldehyde proton at δ 9.8 ppm, illustrating bromine’s impact on electronic environments.

Infrared (IR) Spectroscopy:

Key IR absorptions include:

- Aldehyde C=O stretch: 1680–1700 cm⁻¹

- O-H stretch (hydrate): 3200–3400 cm⁻¹ (broad)

- C-Br vibration: 550–600 cm⁻¹

The hydrate’s O-H stretch is broader and less intense than alcoholic O-H bonds due to intermolecular hydrogen bonding with the aldehyde oxygen.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The conjugated benzoxazole-aldehyde system absorbs strongly in the UV region (λ~max~ ≈ 270–290 nm), with a bathochromic shift of ~10 nm compared to non-brominated analogs. Bromine’s heavy atom effect enhances spin-orbit coupling, slightly reducing fluorescence quantum yield.

Hydrate Formation Mechanisms and Stability Studies

Hydrate formation in 4-bromo-benzooxazole-2-carbaldehyde is driven by the aldehyde group’s polarity, which facilitates water coordination via hydrogen bonding. Thermogravimetric analysis (TGA) of similar hydrates reveals a two-step decomposition profile:

- Loss of hydrate water at 80–120°C (Δm ≈ 7.4%, matching theoretical H~2~O content).

- Decomposition of the anhydrous form above 200°C.

The hydrate’s stability is pH-dependent, with rapid dehydration under acidic conditions due to protonation of the aldehyde oxygen. Kinetic studies indicate an activation energy (E~a~) of 45–50 kJ/mol for dehydration, suggesting moderate thermal stability.

Comparative Analysis of Anhydrous vs. Hydrated Forms

The anhydrous and hydrated forms exhibit distinct physicochemical properties:

| Property | Anhydrous Form | Hydrated Form |

|---|---|---|

| Melting Point | 164–166°C | 142–145°C (with decomposition) |

| Solubility in Water | 0.8 mg/mL | 12.4 mg/mL |

| Crystalline System | Monoclinic | Orthorhombic |

The hydrated form’s higher aqueous solubility arises from hydrogen bonding with water, making it preferable for solution-phase reactions. However, the anhydrous form’s thermal stability favors solid-state applications.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal significant electron withdrawal by the bromine and aldehyde groups. The highest occupied molecular orbital (HOMO) localizes on the benzoxazole ring (-6.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the aldehyde group (-2.8 eV), creating a HOMO-LUMO gap of 3.4 eV. Natural bond orbital (NBO) analysis shows strong hyperconjugation between the aldehyde’s π* orbital and the benzoxazole ring’s σ framework, stabilizing the molecule by ~30 kcal/mol.

Molecular electrostatic potential (MEP) maps highlight electrophilic regions at the aldehyde carbon (blue) and nucleophilic sites near the benzoxazole nitrogen (red), guiding reactivity predictions. The hydrate’s water molecule reduces electrophilicity at the aldehyde by 12%, as quantified by partial charge analysis.

Structure

3D Structure of Parent

特性

分子式 |

C8H6BrNO3 |

|---|---|

分子量 |

244.04 g/mol |

IUPAC名 |

4-bromo-1,3-benzoxazole-2-carbaldehyde;hydrate |

InChI |

InChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2 |

InChIキー |

YAUKIIGZWRFBMT-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O |

製品の起源 |

United States |

準備方法

Synthesis of 4-Bromo-2-fluorobenzaldehyde

The process begins with 1,4-dibromo-2-fluorobenzene as the starting material. A metal-halogen exchange reaction using isopropyl magnesium chloride in tetrahydrofuran (THF) generates a Grignard intermediate. Subsequent quenching with a formyl source (e.g., dimethylformamide, DMF) at 0–5°C introduces the aldehyde group, yielding 4-bromo-2-fluorobenzaldehyde (Figure 1A). This intermediate is isolated via crystallization with alkanes (e.g., heptane) and purified by distillation.

Key Reaction Conditions

Cyclocondensation with 2-Aminophenol

The aldehyde intermediate reacts with 2-aminophenol under acidic conditions (e.g., p-toluenesulfonic acid , TsOH) in toluene. The reaction proceeds via:

- Schiff base formation between the aldehyde and amine.

- Nucleophilic displacement of fluorine by the hydroxyl group, forming the oxazole ring.

- Aromatization to yield 4-bromo-benzooxazole-2-carbaldehyde (Figure 1B).

Optimization Insights

- Catalysts: Brønsted acidic ionic liquid (BAIL) gels enhance reaction efficiency (yield: 98%).

- Solvent-free conditions reduce side reactions.

- Hydration of the aldehyde occurs spontaneously during work-up, forming the hydrate.

Direct Cyclocondensation Using BAIL Gel Catalysis

Reaction Mechanism

A heterogeneous BAIL gel (e.g., 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate grafted onto silica) catalyzes the one-pot reaction between 4-bromo-2-hydroxybenzaldehyde and 2-aminophenol (Figure 2). The gel’s sulfonic acid groups activate the aldehyde for nucleophilic attack, while the silica framework facilitates product separation.

Advantages Over Traditional Methods

Experimental Protocol

- Mix equimolar 4-bromo-2-hydroxybenzaldehyde and 2-aminophenol with BAIL gel (1 mol%).

- Heat at 130°C for 3–5 hours.

- Extract with ethyl acetate, concentrate, and recrystallize from ethanol/water.

Oxidation of a Hydroxymethyl Precursor

Synthesis of 4-Bromo-benzooxazole-2-methanol

A two-step approach is employed:

- Cyclization : React 4-bromo-2-aminophenol with glycolic acid in the presence of TsOH to form 4-bromo-benzooxazole-2-methanol.

- Oxidation : Treat the hydroxymethyl derivative with pyridinium chlorochromate (PCC) in dichloromethane to oxidize the alcohol to an aldehyde (Figure 3).

Critical Parameters

- Oxidizing agent : PCC provides superior selectivity over CrO₃ or KMnO₄.

- Yield : 63–72% after column chromatography.

- Hydration : The aldehyde forms a stable hydrate upon exposure to moisture.

Comparative Analysis of Methods

化学反応の分析

4-Bromo-benzooxazole-2-carbaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzooxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that 4-bromo derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The presence of the bromine atom enhances the biological activity of these compounds by increasing their stability and effectiveness against resistant strains .

Anti-inflammatory and Analgesic Properties

Compounds similar to 4-bromo-benzooxazole-2-carbaldehyde hydrate have been investigated for their anti-inflammatory effects. For example, certain benzimidazole derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. The IC50 values reported for some derivatives indicate potent activity comparable to standard anti-inflammatory medications .

Antitumor Activity

Benzoxazole derivatives are also being explored for their potential as antitumor agents. The structural modifications, including the introduction of bromine at specific positions, have been linked to enhanced cytotoxicity against various cancer cell lines. This activity is attributed to their ability to interfere with cellular processes and induce apoptosis in tumor cells .

Material Science

Dye Intermediates

this compound serves as an important intermediate in the synthesis of dyes and pigments. Its unique chemical structure allows it to be utilized in creating colorants for textiles and plastics, contributing to the development of more vibrant and stable materials .

Fluorescent Sensors

The compound has also been studied for its potential use in fluorescent sensors. Its ability to bind with specific ions or molecules can be harnessed to develop sensors that detect environmental pollutants or biological markers, providing a means for monitoring and analysis in various applications .

Organic Synthesis

Catalysis in Organic Reactions

In organic synthesis, this compound has been employed as a catalyst or reagent in various reactions. Its role in facilitating the formation of complex organic structures highlights its utility in synthetic chemistry. Recent advancements have shown that using this compound can lead to higher yields and shorter reaction times when synthesizing other benzoxazole derivatives .

Case Studies

作用機序

4-ブロモベンゾオキサゾール-2-カルバルデヒド水和物の作用機序は、特定の分子標的との相互作用を含みます。臭素原子とアルデヒド基は、その反応性と結合親和性に重要な役割を果たします。 この化合物は、タンパク質やその他の生体分子の求核部位と共有結合を形成することができ、それらの活性または機能の変化につながります .

6. 類似の化合物との比較

4-ブロモベンゾオキサゾール-2-カルバルデヒド水和物と類似した化合物には、以下が含まれます。

4-クロロベンゾオキサゾール-2-カルバルデヒド: 臭素ではなく塩素原子を持つ類似の構造。

2-ホルミルベンゾオキサゾール: 臭素原子がないため、特定の置換反応では反応性が低くなります。

4-ブロモベンゾチアゾール-2-カルバルデヒド: 酸素ではなく硫黄原子を環に含むため、化学的性質が異なります。

4-ブロモベンゾオキサゾール-2-カルバルデヒド水和物の独自性は、臭素原子とアルデヒド基の両方の存在による特定の反応性にあります。これは、幅広い化学変換を可能にします .

類似化合物との比較

Key Observations :

- Functional groups (aldehyde, acyl chloride, carboxylic acid) dictate reactivity: the aldehyde in the target compound may undergo nucleophilic addition, while the acyl chloride () is highly reactive toward nucleophiles .

Physical and Chemical Properties

Key Observations :

Key Observations :

生物活性

Introduction

4-Bromo-benzooxazole-2-carbaldehyde hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzooxazole ring with an aldehyde functional group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 228.04 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-Bromo-benzooxazole-2-carbaldehyde exhibit potent anticancer activity. For instance, derivatives of benzoxazole have been evaluated for their effects on various cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of benzoxazole derivatives, several compounds showed significant activity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, compounds exhibited IC50 values ranging from 2.14 to 19.34 µM, indicating their potential as therapeutic agents against cancer .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Kinase Activity : Compounds in this class have been shown to inhibit key protein kinases such as EGFR and VEGFR-2, which are crucial in cancer progression. For example, one derivative demonstrated an IC50 value of 0.56 µM against VEGFR-2, highlighting its potential in targeting angiogenesis .

- Induction of Apoptosis : Research indicates that certain benzoxazole derivatives can induce apoptosis in cancer cells. A specific compound increased the percentage of apoptotic cells significantly compared to controls, suggesting a mechanism that promotes programmed cell death .

Table 2: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) |

|---|---|---|

| Antiproliferative | HepG2 | 6.83 |

| Antiproliferative | MCF-7 | 3.64 |

| VEGFR-2 Inhibition | N/A | 0.56 |

| Apoptosis Induction | HeLa | Significant increase |

Recent Studies

- Design and Synthesis : A series of benzoxazole derivatives were synthesized and evaluated for their biological activity, revealing promising results in inhibiting tumor growth and inducing apoptosis .

- Molecular Docking Studies : These studies provided insights into the binding interactions between the compounds and their targets, confirming the significance of specific functional groups in enhancing biological activity .

- Comparative Analysis : The biological activities of this compound were compared with other similar compounds, demonstrating distinct reactivity patterns and varying degrees of potency against different molecular targets .

Q & A

Basic Questions

Q. What safety protocols should be prioritized when handling 4-Bromo-benzooxazole-2-carbaldehyde hydrate?

- Methodological Answer : Follow general brominated aldehyde safety guidelines:

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Immediate flushing with water for 15+ minutes is critical upon exposure .

- Work in a fume hood to avoid inhalation of volatile components. Monitor for decomposition products (e.g., HBr) using gas detection systems.

- Store in airtight containers at 0–6°C to minimize degradation and hydrate dissociation .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC/GC-MS : Quantify purity (>97% threshold) and detect impurities.

- NMR Spectroscopy : Confirm molecular structure (e.g., aldehyde proton at ~10 ppm, bromine’s deshielding effects).

- X-ray Diffraction (XRD) : Resolve hydrate-specific crystallography using SHELX software for refinement .

Advanced Questions

Q. How can crystallographic data contradictions (e.g., disordered water molecules) be resolved during structural analysis?

- Methodological Answer :

- Use SHELXL for iterative refinement: Apply restraints to hydrate oxygen positions and adjust occupancy factors based on residual electron density maps.

- Validate with DFT calculations to compare experimental vs. theoretical bond lengths/angles.

- Cross-check with TGA/DSC to confirm hydrate stoichiometry and thermal stability .

Q. What strategies optimize the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Pre-activation : Convert the aldehyde to a more reactive triflate or boronic ester intermediate.

- Solvent Selection : Use anhydrous DMF or THF to prevent hydrate dissociation.

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) to enhance bromine displacement .

Q. How does the hydrate form influence thermodynamic stability under varying humidity conditions?

- Methodological Answer :

- Gravimetric Analysis : Measure mass changes at controlled humidity (25–95% RH) to plot adsorption/desorption isotherms.

- In Situ XRD : Monitor structural transitions (hydrate ↔ anhydrous) in real time.

- Molecular Dynamics Simulations : Model water-matrix interactions to predict stability thresholds .

Q. What experimental designs address contradictory spectral data (e.g., NMR splitting vs. crystallographic symmetry)?

- Methodological Answer :

- Variable-Temperature NMR : Resolve dynamic effects (e.g., hydrate water exchange) by analyzing signal coalescence at elevated temperatures.

- Multi-Method Validation : Correlate NMR, IR, and XRD data to distinguish between static disorder and dynamic processes.

- Iterative Refinement : Revisit synthesis conditions (e.g., recrystallization solvents) to isolate polymorphs .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。